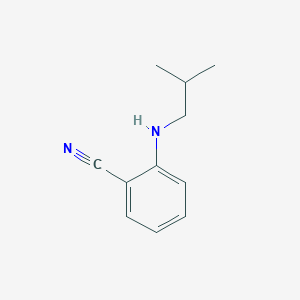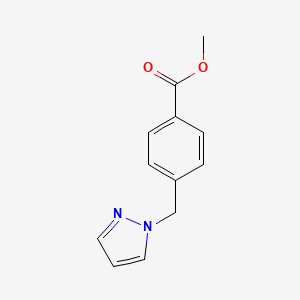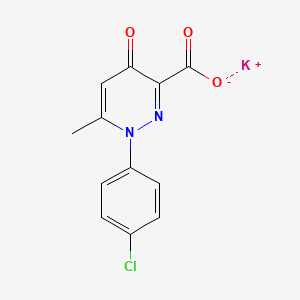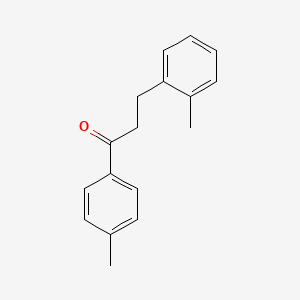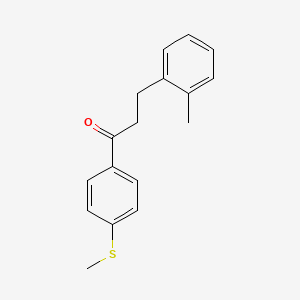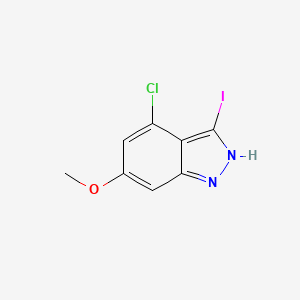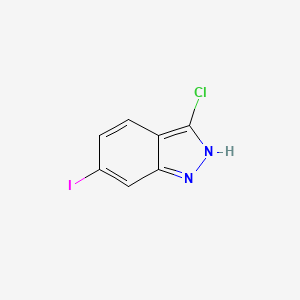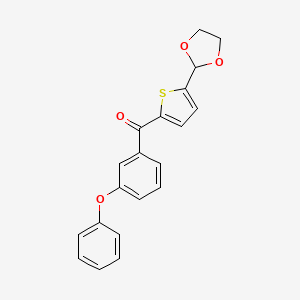
5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(3-phenoxybenzoyl)thiophene, commonly known as DPT, is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. DPT is a member of the thiophene family, which are aromatic compounds that contain a ring of four carbon atoms with one sulfur atom at the center. The unique structure of DPT makes it an attractive molecule for scientific research, as it has potential applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Antioxidant Profile and Reactivity
One study focused on the synthesis of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants, which share a structural resemblance with the compound of interest, by utilizing a process involving microwave-induced seleno-Claisen rearrangement and intramolecular Markovnikov hydroselenation. These compounds demonstrated significant antioxidant capacities, highlighting the potential of thiophene derivatives in developing antioxidant agents (Kumar et al., 2007).
Synthesis and Characterization of Fluorescent Compounds
Another study explored the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, providing insights into the electrochemical and spectroscopic properties of thiophene derivatives. The study demonstrated the potential of these compounds in fluorescent applications, suggesting a research avenue for 5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene in similar domains (Coelho et al., 2015).
Development of Anti-inflammatory Agents
Research into designing 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives as anti-inflammatory agents showed the potential of thiophene derivatives in pharmaceutical applications. This suggests that 5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene could be explored for its anti-inflammatory properties, potentially leading to the development of novel therapeutics (Mullican et al., 1993).
Electropolymerization and Polymer Formation
A study on photoinduced electron transfer reactions of highly conjugated thiophene derivatives for initiating cationic polymerization and conjugated polymer formation highlights the role of thiophene derivatives in materials science, especially in the development of polymers with specific electronic properties (Aydoğan et al., 2012).
Catalysis and Organic Synthesis
The use of thiophene derivatives in catalytic processes and organic synthesis is evident in studies focusing on palladium-catalyzed C-S and oxidative dehydro C-H coupling. This indicates the potential of 5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene in facilitating complex organic transformations, contributing to the synthesis of various organic compounds (Oechsle & Paradies, 2014).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c21-19(17-9-10-18(25-17)20-22-11-12-23-20)14-5-4-8-16(13-14)24-15-6-2-1-3-7-15/h1-10,13,20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYUWWQNFMCQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641942 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-25-1 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)
